molecular formula C16H15N3O2 B3919141 2-[(E)-(1,2,5-trimethylpyrrol-3-yl)methylideneamino]isoindole-1,3-dione

2-[(E)-(1,2,5-trimethylpyrrol-3-yl)methylideneamino]isoindole-1,3-dione

Cat. No.: B3919141
M. Wt: 281.31 g/mol
InChI Key: XNTABOIXHCEBFK-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-(1,2,5-trimethylpyrrol-3-yl)methylideneamino]isoindole-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives.

Preparation Methods

The synthesis of 2-[(E)-(1,2,5-trimethylpyrrol-3-yl)methylideneamino]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold. Various synthetic routes have been explored, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and the use of catalysts.

Chemical Reactions Analysis

2-[(E)-(1,2,5-trimethylpyrrol-3-yl)methylideneamino]isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of highly substituted isoindole-1,3-dione derivatives .

Mechanism of Action

The mechanism of action of 2-[(E)-(1,2,5-trimethylpyrrol-3-yl)methylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

2-[(E)-(1,2,5-trimethylpyrrol-3-yl)methylideneamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10-8-12(11(2)18(10)3)9-17-19-15(20)13-6-4-5-7-14(13)16(19)21/h4-9H,1-3H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTABOIXHCEBFK-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C=NN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C)C)/C=N/N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-(1,2,5-trimethylpyrrol-3-yl)methylideneamino]isoindole-1,3-dione
Reactant of Route 2
2-[(E)-(1,2,5-trimethylpyrrol-3-yl)methylideneamino]isoindole-1,3-dione
Reactant of Route 3
2-[(E)-(1,2,5-trimethylpyrrol-3-yl)methylideneamino]isoindole-1,3-dione
Reactant of Route 4
2-[(E)-(1,2,5-trimethylpyrrol-3-yl)methylideneamino]isoindole-1,3-dione
Reactant of Route 5
2-[(E)-(1,2,5-trimethylpyrrol-3-yl)methylideneamino]isoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-[(E)-(1,2,5-trimethylpyrrol-3-yl)methylideneamino]isoindole-1,3-dione

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